Mn(5-Cl-Salahp)2
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Overview
Description
Astragalin A, also known as kaempferol 3-O-β-D-glucopyranoside, is a naturally occurring flavonoid found in various plants such as green tea seeds, Morus alba L., and Cuscuta chinensis . This compound has gained significant attention due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragalin A can be synthesized through various methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl acceptor, such as kaempferol, in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, Astragalin A is often extracted from natural sources using techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction . These methods are preferred due to their efficiency and ability to preserve the bioactive properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Astragalin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Astragalin A with enhanced bioactivity and stability .
Scientific Research Applications
Chemistry: Used as a template for synthesizing novel flavonoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mechanism of Action
Astragalin A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the TLR4/NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: Activates the AMPK and MAPK pathways, enhancing the expression of antioxidant enzymes.
Anticancer: Modulates the PI3K/AKT, MAPK, and JAK/STAT pathways, inhibiting tumor growth and inducing apoptosis.
Comparison with Similar Compounds
Astragalin A is often compared with other flavonoids such as quercetin, kaempferol, and rutin . While all these compounds share similar structural features and pharmacological activities, Astragalin A is unique due to its specific glycosylation pattern, which enhances its bioavailability and stability .
List of Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Astragalin A stands out for its diverse therapeutic applications and potential for further development as a functional food ingredient and therapeutic agent.
Properties
CAS No. |
124430-02-0 |
---|---|
Molecular Formula |
C21H24Cl2MnN2O5-4 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
4-chloro-2-(3-oxidopropyliminomethyl)phenolate;manganese;methanol |
InChI |
InChI=1S/2C10H11ClNO2.CH4O.Mn/c2*11-9-2-3-10(14)8(6-9)7-12-4-1-5-13;1-2;/h2*2-3,6-7,14H,1,4-5H2;2H,1H3;/q2*-1;;/p-2 |
InChI Key |
VHHRSFACLDJVHE-UHFFFAOYSA-L |
SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
Canonical SMILES |
CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |
Synonyms |
is(3-(5-chlorosalicylideneamino)propanolato-O,N-O')manganese(IV) Mn(5-Cl-SALAHP)2 |
Origin of Product |
United States |
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